

Benchmarking Helianorphan-19 Against Novel Pain Therapeutics: A Comparative Guide

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Compound of Interest

Compound Name: *Helianorphan-19*

Cat. No.: *B12369355*

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For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective analgesics with improved safety profiles over traditional opioids. This guide provides a detailed comparison of **Helianorphan-19**, a peripherally restricted kappa-opioid receptor (KOR) agonist, with a selection of novel pain therapeutics that employ diverse mechanisms of action. The objective is to offer a comprehensive resource for researchers and drug development professionals, featuring quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Executive Summary

Helianorphan-19 is a potent and selective G protein-biased KOR agonist with demonstrated analgesic efficacy in preclinical models of visceral pain, notably without the central nervous system side effects commonly associated with opioid use.^{[1][2][3][4]} This guide benchmarks **Helianorphan-19** against other peripherally acting KOR agonists, as well as emerging non-opioid and biased opioid therapeutics, to provide a clear perspective on its potential advantages and distinct pharmacological profile.

Comparative Data Overview

The following tables summarize the key pharmacological and efficacy data for **Helianorphan-19** and its comparators.

Table 1: Receptor Binding Affinity and Selectivity

Compound	Primary Target	K _i (nM) - Kappa (κ)	K _i (nM) - Mu (μ)	K _i (nM) - Delta (δ)	Selectivity (κ vs. μ/δ)
Helianorphan-19	KOR Agonist	21 - 25[1][5]	~4200 - 5000	~4200 - 5000	~200-fold for KOR[1][2]
Difelikefalin (CR845)	KOR Agonist	High Affinity	No relevant affinity	No relevant affinity	>10,000-fold for KOR[6][7]
Asimadoline	KOR Agonist	1.2 (human) [8]	601.2	597.6	~500-fold for KOR[8]
Oliceridine (TRV130)	Biased MOR Agonist	No significant binding	1.2 - 6[9][10]	No significant binding	MOR selective
AM-1241	CB2 Agonist	N/A	N/A	N/A	80-fold for CB2 vs. CB1

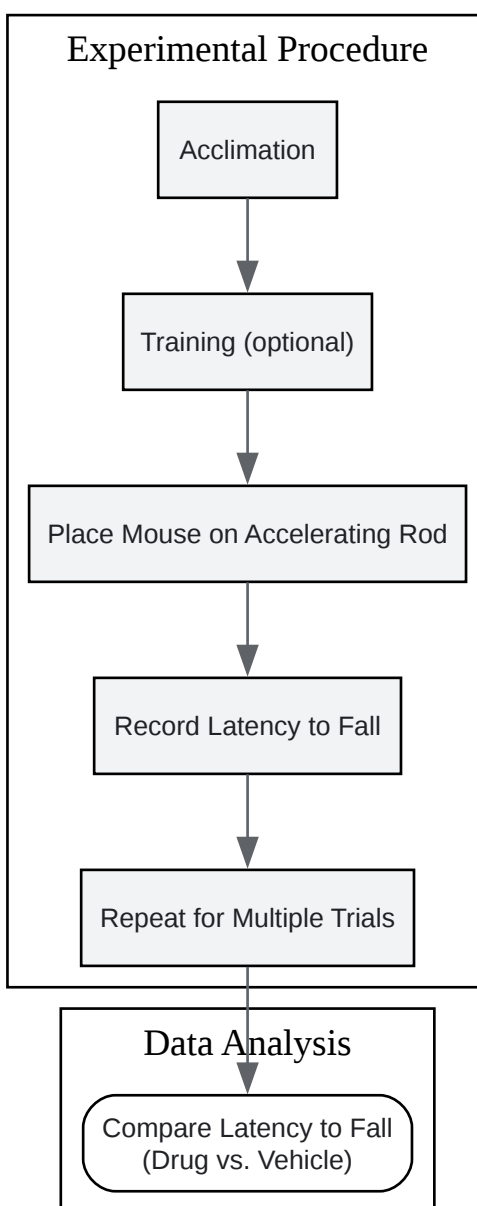
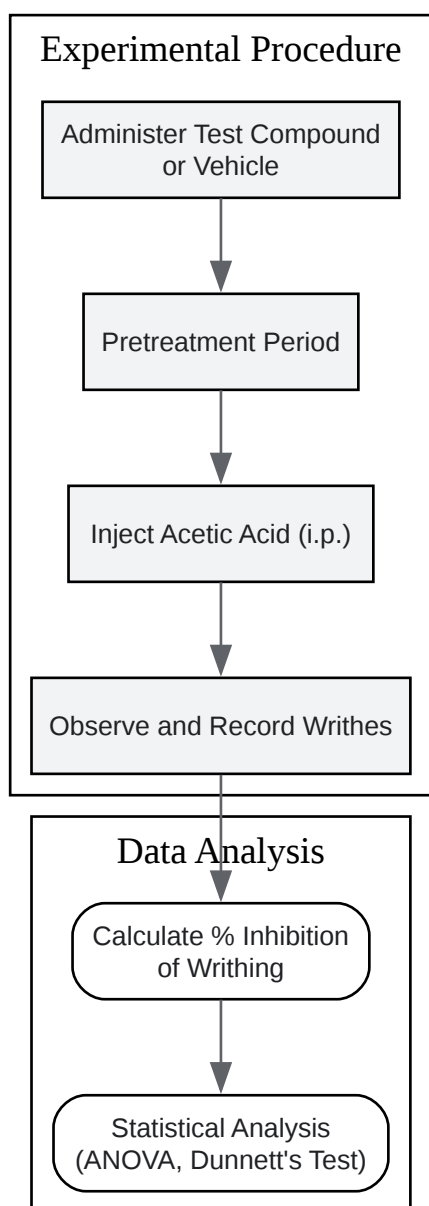
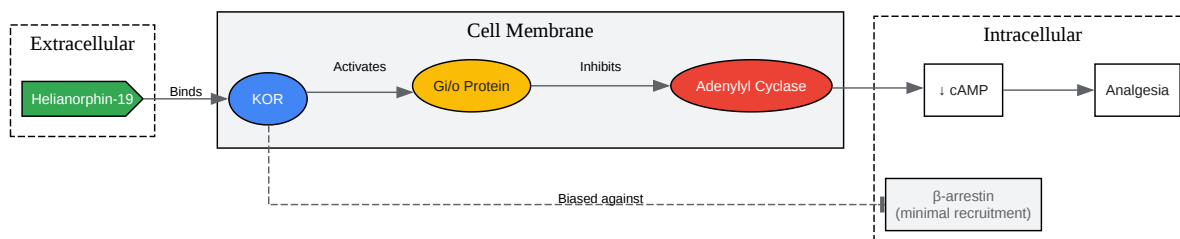
Note: Data for Nav1.7 inhibitors and CGRP antagonists are not presented in this table as their primary targets are not opioid receptors.

Table 2: Preclinical and Clinical Efficacy in Pain Models

Compound	Pain Model	Key Efficacy Findings
Helianorphan-19	Mouse model of chronic visceral pain	Potent peripheral analgesic efficacy. [1] [2] [3] [4]
Difelikefalin (CR845)	Postoperative pain, uremic pruritus	Demonstrated efficacy in reducing pain and pruritus in clinical trials. [3]
Asimadoline	Irritable Bowel Syndrome (IBS)	Reduced visceral sensation in response to colonic distension. [8]
Nav1.7 Inhibitors	Neuropathic pain, inflammatory pain	Promising preclinical results, but clinical trial outcomes have been mixed. [11] [12] [13] [14]
CGRP Antagonists	Migraine	Significant reduction in monthly migraine days in clinical trials. [15] [16] [17]
AM-1241	Neuropathic pain, bone cancer pain	Analgesic effects in animal models of atypical and chronic pain. [18] [19] [20] [21]
Oliceridine (TRV130)	Acute postoperative pain	Effective for moderate to severe acute pain in clinical settings. [10] [22]

Mechanism of Action and Signaling Pathways

Helianorphan-19 exerts its analgesic effect by selectively activating KORs in the peripheral nervous system. As a G protein-biased agonist, it preferentially activates the G protein signaling pathway over the β -arrestin pathway, which is associated with some of the undesirable side effects of opioids.



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